molecular formula C20H16N4 B7741469 2-phenyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine

2-phenyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine

Cat. No.: B7741469
M. Wt: 312.4 g/mol
InChI Key: NWGXQMVEYOMULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WAY-321002 is a chemical compound known for its role as an epidermal growth factor receptor inhibitor. It is primarily used in scientific research to study the inhibition of epidermal growth factor receptor and its effects on various biological processes. The compound has a molecular formula of C20H16N4 and a molecular weight of 312.37 grams per mole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-321002 involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:

    Formation of Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid with formamide, followed by cyclization.

    Substitution Reactions: The quinazoline core undergoes substitution reactions to introduce the phenyl and pyridinylmethyl groups. These reactions typically involve the use of reagents such as phenylboronic acid and pyridine derivatives under palladium-catalyzed conditions.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of WAY-321002 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

WAY-321002 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with modified functional groups .

Scientific Research Applications

WAY-321002 has a wide range of scientific research applications, including:

    Chemistry: Used to study the inhibition of epidermal growth factor receptor and its effects on chemical reactions and pathways.

    Biology: Employed in biological research to investigate the role of epidermal growth factor receptor in cell signaling and growth.

    Medicine: Explored for its potential therapeutic applications in treating diseases related to epidermal growth factor receptor dysregulation, such as cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting epidermal growth factor receptor

Mechanism of Action

WAY-321002 exerts its effects by inhibiting the activity of epidermal growth factor receptor. The mechanism involves binding to the receptor’s active site, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, differentiation, and survival, making it a valuable tool in cancer research and therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WAY-321002

WAY-321002 is unique due to its specific binding affinity and selectivity for epidermal growth factor receptor. Unlike some other inhibitors, it has shown distinct efficacy in preclinical studies, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-Phenyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to this compound can inhibit various cancer cell lines.

Key Findings:

  • In vitro Studies: Compounds with similar structures have been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing IC50 values as low as 0.12 μM for certain derivatives, indicating potent antiproliferative effects .
CompoundCell LineIC50 (μM)
2-Pyridyl derivativeMCF-70.12
2-Pyridyl derivativeA549Varies

Antibacterial Activity

Quinazoline derivatives have also been evaluated for their antibacterial properties. The presence of the pyridine ring in the structure enhances the compound's ability to interact with bacterial enzymes.

Research Insights:

  • In vitro Testing: Compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 16 μg/mL .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus2
Escherichia coli4
Enterococcus faecalis2

The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, some compounds have been identified as inhibitors of the PI3K/Akt signaling pathway, which is crucial in cancer cell survival .

Study on Anticancer Properties

A study focused on a series of quinazoline derivatives including this compound highlighted its potential in targeting multidrug-resistant cancer cells. The study utilized a panel of cancer cell lines to evaluate the compound's efficacy, noting significant growth inhibition in resistant strains .

Evaluation of Antibacterial Efficacy

Another investigation assessed the antibacterial activity of various quinazoline derivatives against drug-resistant strains. The results indicated that certain modifications in the quinazoline structure could enhance antibacterial potency, suggesting that further optimization could lead to more effective therapeutic agents .

Properties

IUPAC Name

2-phenyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c1-2-8-16(9-3-1)19-23-18-11-5-4-10-17(18)20(24-19)22-14-15-7-6-12-21-13-15/h1-13H,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGXQMVEYOMULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.